NPD8733

Description

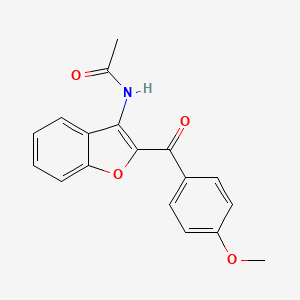

Structure

3D Structure

Properties

IUPAC Name |

N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO4/c1-11(20)19-16-14-5-3-4-6-15(14)23-18(16)17(21)12-7-9-13(22-2)10-8-12/h3-10H,1-2H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQZBUYPGHZTWIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(OC2=CC=CC=C21)C(=O)C3=CC=C(C=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

NPD8733: A Technical Guide to a Novel VCP/p97 D1 Domain Ligand

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of NPD8733, a small molecule identified as a specific ligand for the D1 domain of Valosin-Containing Protein (VCP)/p97. VCP/p97 is a critical AAA+ ATPase involved in numerous cellular processes, including protein homeostasis, and is a key target in drug discovery, particularly in oncology. This document details the mechanism of action of this compound, its effects on cellular signaling pathways, and protocols for key experimental procedures. Notably, while this compound binds to VCP/p97, it does not significantly inhibit its ATPase activity, suggesting a distinct mechanism of action compared to traditional VCP/p97 inhibitors. This guide is intended to be a valuable resource for researchers in cell biology, cancer biology, and drug development who are interested in the modulation of VCP/p97 function.

Introduction to VCP/p97

Valosin-Containing Protein (VCP), also known as p97 in mammals and Cdc48 in yeast, is a highly conserved and abundant hexameric AAA+ (ATPases Associated with diverse cellular Activities) protein.[1] It functions as a molecular chaperone, utilizing the energy from ATP hydrolysis to remodel and segregate ubiquitinated proteins from cellular structures, thereby playing a central role in a multitude of cellular processes.[2][3] These processes include:

-

The Ubiquitin-Proteasome System (UPS): VCP/p97 acts as a key player in extracting ubiquitinated proteins from large complexes or cellular compartments, preparing them for degradation by the proteasome.[2][4]

-

Endoplasmic Reticulum-Associated Degradation (ERAD): It is essential for the retro-translocation of misfolded proteins from the endoplasmic reticulum to the cytosol for their subsequent degradation.

-

Autophagy and Mitophagy: VCP/p97 is involved in the maturation of autophagosomes and the clearance of damaged mitochondria (mitophagy).[4]

-

DNA Damage Response: It participates in the extraction of proteins from chromatin to facilitate DNA repair.

Given its central role in maintaining protein homeostasis, VCP/p97 is a compelling therapeutic target for diseases characterized by protein aggregation or dysregulated protein degradation, such as cancer and neurodegenerative disorders.

This compound: A D1 Domain-Specific VCP/p97 Ligand

This compound is a small molecule that was identified from a screen of the RIKEN Natural Products Depository chemical library as an inhibitor of cancer cell-enhanced fibroblast migration.[3][5] Subsequent research identified its direct binding target as VCP/p97.[3]

Mechanism of Action

Through in vitro pulldown assays using immobilized this compound, VCP/p97 was identified as its specific binding partner.[3] Further studies using VCP/p97 truncation mutants revealed that this compound specifically binds to the D1 ATPase domain .[3] This is a significant finding as many other known VCP/p97 inhibitors target the D2 domain, which is responsible for the majority of the protein's ATPase activity.

A crucial and distinguishing feature of this compound is that its binding to the D1 domain does not significantly inhibit the ATPase activity of either the full-length VCP/p97 protein or the isolated D1 domain.[4] This suggests that the biological effects of this compound are not mediated by the direct blockade of ATP hydrolysis. Instead, it is hypothesized that this compound binding to the D1 domain may allosterically modulate VCP/p97 function, potentially by altering its conformation, its interaction with cofactors, or its recognition of substrates.

Biological Effects

The primary reported biological effect of this compound is the inhibition of cancer cell-accelerated fibroblast migration .[3][5] This was observed in co-culture models where cancer cells (MCF7) enhance the migratory capacity of fibroblasts (NIH3T3), a phenomenon relevant to the tumor microenvironment and metastasis.[3]

Data Presentation

Quantitative Data on this compound

As of the latest available research, specific quantitative data on the binding affinity (e.g., Kd) of this compound to VCP/p97 has not been published. Similarly, IC50 or Ki values for ATPase inhibition are not applicable, as this compound does not significantly inhibit this enzymatic activity.[4]

The inhibitory effect of this compound on cell migration has been demonstrated in a dose-dependent manner.

| Assay | Cell Lines | Effect | Effective Concentration | Reference |

| Wound Healing Co-culture Assay | NIH3T3 and MCF7 | Inhibition of cancer cell-enhanced fibroblast migration | Significant inhibition at ≥ 1 µM | [3] |

| Transwell Migration Assay | NIH3T3 and MCF7 | Inhibition of cancer cell-enhanced fibroblast migration | Dose-dependent inhibition | [3] |

ATPase Activity Assay Data

The following table summarizes the findings from an in vitro ATPase activity assay.

| Enzyme | Compound | Concentration Range | Effect on ATPase Activity | Reference |

| Full-length VCP/p97 | This compound | Up to 10 µM | No significant inhibition | [4] |

| Truncated VCP/p97 (D1 domain) | This compound | Up to 10 µM | No significant inhibition | [4] |

| Full-length VCP/p97 | DBeQ (control inhibitor) | Up to 10 µM | Inhibition | [4] |

| Truncated VCP/p97 (D1 domain) | DBeQ (control inhibitor) | Up to 10 µM | Inhibition | [4] |

Signaling Pathways and Experimental Workflows

VCP/p97 in the Ubiquitin-Proteasome System

Caption: VCP/p97-mediated processing of ubiquitinated substrates for proteasomal degradation.

Experimental Workflow for Target Identification of this compound

Caption: Workflow for the identification of VCP/p97 as the binding target of this compound.

Experimental Protocols

In Vitro Pulldown Assay for this compound Target Identification

This protocol is adapted from the methodology used to identify VCP/p97 as the target of this compound.[3]

Objective: To identify proteins that bind to this compound from a cell lysate.

Materials:

-

This compound-conjugated agarose beads

-

Control (unconjugated) agarose beads

-

Cell lysate (e.g., from co-cultured NIH3T3 and MCF7 cells)

-

Binding buffer (e.g., 50 mM HEPES, 150 mM NaCl, 1 mM EDTA, pH 7.5)

-

Wash buffer (same as binding buffer)

-

Elution buffer (e.g., SDS-PAGE sample buffer)

-

SDS-PAGE apparatus and reagents

-

Coomassie Brilliant Blue or silver stain

-

Mass spectrometer for protein identification

Procedure:

-

Preparation of Cell Lysate: Culture cells to the desired confluency. Lyse the cells in a suitable lysis buffer containing protease inhibitors. Clarify the lysate by centrifugation to remove cellular debris.

-

Bead Preparation: Wash the this compound-conjugated beads and control beads with binding buffer.

-

Binding: Incubate the cell lysate with the this compound-conjugated beads and control beads for 2-4 hours at 4°C with gentle rotation.

-

Washing: Pellet the beads by centrifugation and discard the supernatant. Wash the beads extensively (e.g., 3-5 times) with wash buffer to remove non-specific binders.

-

Elution: Add elution buffer to the washed beads and boil for 5-10 minutes to elute the bound proteins.

-

Analysis: Separate the eluted proteins by SDS-PAGE. Visualize the protein bands by Coomassie or silver staining. Excise the protein bands that are specific to the this compound pulldown and identify them by mass spectrometry.

VCP/p97 ATPase Activity Assay

This protocol describes a general method to measure the ATPase activity of VCP/p97 and assess the effect of compounds like this compound.[4]

Objective: To measure the rate of ATP hydrolysis by VCP/p97 in the presence and absence of this compound.

Materials:

-

Purified recombinant VCP/p97 protein (full-length and/or D1 domain)

-

This compound

-

Control inhibitor (e.g., DBeQ)

-

ATPase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

-

ATP solution

-

ADP-Glo™ Kinase Assay kit (Promega) or similar ADP detection system

-

Luminometer

Procedure:

-

Reaction Setup: In a 96-well plate, prepare reaction mixtures containing ATPase assay buffer, purified VCP/p97 protein, and varying concentrations of this compound or control inhibitor. Include a no-enzyme control.

-

Initiation of Reaction: Initiate the reaction by adding ATP to each well.

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

-

Detection of ADP: Stop the reaction and measure the amount of ADP produced using a detection reagent such as the ADP-Glo™ system. This typically involves a luciferase-based reaction that converts ADP to ATP, which then generates a luminescent signal.

-

Data Analysis: The luminescent signal is inversely proportional to the ATPase activity (as it measures remaining ATP in some assay formats, or directly proportional to ADP in others). Calculate the percentage of ATPase activity relative to the vehicle control.

Wound Healing Co-culture Assay

This protocol is designed to assess the effect of this compound on cancer cell-induced fibroblast migration.[3]

Objective: To measure the effect of this compound on the migration of fibroblasts co-cultured with cancer cells.

Materials:

-

Fibroblast cell line (e.g., NIH3T3)

-

Cancer cell line (e.g., MCF7)

-

Cell culture plates (e.g., 6-well plates)

-

Cell culture medium

-

This compound

-

Pipette tips for creating a "wound"

-

Microscope with a camera

Procedure:

-

Cell Seeding: Seed fibroblasts in a culture plate. In parallel, seed fibroblasts and cancer cells together for the co-culture condition. Allow the cells to adhere and form a confluent monolayer.

-

Creating the Wound: Create a scratch or "wound" in the cell monolayer using a sterile pipette tip.

-

Treatment: Wash the cells to remove detached cells and add fresh medium containing different concentrations of this compound or a vehicle control.

-

Image Acquisition: Capture images of the wound at time 0 and at subsequent time points (e.g., 24 hours).

-

Data Analysis: Measure the area of the wound at each time point. The rate of wound closure is a measure of cell migration. Calculate the percentage of wound closure and compare the effects of different concentrations of this compound.

Conclusion

This compound represents a novel chemical probe for studying the complex biology of VCP/p97. Its unique mechanism of action, involving binding to the D1 domain without inhibiting ATPase activity, distinguishes it from conventional VCP/p97 inhibitors. This property makes this compound a valuable tool for dissecting the diverse functions of VCP/p97 and for exploring new therapeutic strategies that modulate VCP/p97 activity through non-catalytic mechanisms. Further research is warranted to elucidate the precise molecular consequences of this compound binding to the D1 domain and to explore its therapeutic potential in cancer and other diseases.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. A small-molecule ligand of valosin-containing protein/p97 inhibits cancer cell–accelerated fibroblast migration - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Measurement of ATPase Activity of Valosin-containing Protein/p97 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A small-molecule ligand of valosin-containing protein/p97 inhibits cancer cell-accelerated fibroblast migration - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of NPD8733 in Inhibiting Fibroblast Migration: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fibroblast migration is a critical process in physiological wound healing and pathological conditions such as cancer metastasis and fibrosis. The tumor microenvironment, rich in carcinoma-associated fibroblasts (CAFs), plays a pivotal role in cancer progression. These activated fibroblasts exhibit enhanced migratory capabilities, contributing significantly to tumor invasion and metastasis. This technical guide details the mechanism and efficacy of NPD8733, a small molecule inhibitor of cancer cell-accelerated fibroblast migration. This compound has been identified as a specific ligand of Valosin-Containing Protein (VCP)/p97, a key player in cellular protein homeostasis and motility. This document provides a comprehensive overview of the experimental data, protocols, and the underlying signaling pathways associated with this compound's inhibitory action on fibroblast migration, offering valuable insights for researchers and professionals in oncology and drug development.

Introduction

The migration of fibroblasts is a fundamental cellular process that becomes dysregulated in various diseases. In the context of cancer, fibroblasts are activated by surrounding cancer cells to become CAFs, which in turn promote tumor growth and metastasis.[1] The enhanced migratory phenotype of CAFs is a key contributor to their pro-tumorigenic function. Therefore, targeting the molecular machinery that drives fibroblast migration represents a promising therapeutic strategy.

This guide focuses on this compound, a small molecule identified from a chemical library screen for its ability to inhibit the enhanced migration of fibroblasts when co-cultured with cancer cells.[1][2] Through a series of in vitro studies, it has been demonstrated that this compound exerts its inhibitory effect by directly binding to Valosin-Containing Protein (VCP), also known as p97.[1] VCP is a member of the AAA+ (ATPases Associated with diverse cellular activities) family of proteins and is involved in a multitude of cellular processes, including protein degradation, ER-associated degradation (ERAD), and regulation of the cytoskeleton.[3][4][5] This document provides a detailed technical summary of the research elucidating the role of this compound as a fibroblast migration inhibitor.

Quantitative Data Summary

The inhibitory effect of this compound on fibroblast migration has been quantified in several key experiments. The data is summarized in the tables below for clear comparison.

Table 1: Dose-Dependent Inhibition of Fibroblast Migration by this compound in a Wound-Healing Assay

| This compound Concentration (µM) | Inhibition of Co-cultured NIH3T3 Cell Migration (%) | Statistical Significance (p-value) |

| 1 | Significant | < 0.001 |

| 3 | Significant | < 0.001 |

| 9 | Significant | < 0.001 |

Data extracted from a wound-healing co-culture assay with NIH3T3 fibroblasts and MCF7 breast cancer cells. Inhibition is relative to untreated co-cultured cells.[6]

Table 2: Effect of this compound on Fibroblast Migration in a Transwell Assay

| Treatment | Migrated Co-cultured Fibroblasts (%) | Statistical Significance (p-value) |

| Control (no treatment) | 100 | - |

| This compound (3 µM) | Significantly Reduced | Not specified |

| NPD8126 (structurally similar inactive derivative) | No significant reduction | Not specified |

This assay confirms the inhibitory effect of this compound on fibroblast migration towards a chemoattractant.[1][6]

Table 3: Specificity of this compound Binding

| Compound | Binds to VCP/p97 | Inhibition of Fibroblast Migration |

| This compound | Yes | Yes |

| NPD8126 | No | No |

Binding was determined using compound-immobilized beads and cell lysates.[1][7]

Experimental Protocols

Detailed methodologies for the key experiments are provided below to enable replication and further investigation.

Cell Culture and Co-culture Conditions

-

Cell Lines: NIH3T3 mouse embryonic fibroblasts and MCF7 human breast cancer cells.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Calf Serum (FCS), 100 units/mL penicillin, and 100 µg/mL streptomycin.

-

Co-culture Setup: For migration assays, NIH3T3 and MCF7 cells were co-cultured at a ratio of 5:1.[7]

Wound-Healing Migration Assay

-

NIH3T3 cells were seeded alone or with MCF7 cells in 6-well plates and grown to confluence.

-

A scratch was made through the cell monolayer using a sterile pipette tip.

-

The cells were washed with phosphate-buffered saline (PBS) to remove detached cells.

-

Culture medium containing 1% FCS and varying concentrations of this compound was added.

-

The wound closure was monitored and imaged at 0 and 24 hours.

-

The percentage of migration was quantified using ImageJ software.[6]

Transwell Migration Assay

-

NIH3T3 cells, either alone or co-cultured with MCF7 cells, were seeded in the upper chamber of a Transwell insert (8 µm pore size) in serum-free medium.

-

The lower chamber contained DMEM with 10% FCS as a chemoattractant.

-

This compound or the inactive control NPD8126 was added to both the upper and lower chambers at specified concentrations.

-

After 24 hours of incubation, non-migrated cells on the upper surface of the membrane were removed with a cotton swab.

-

Cells that had migrated to the lower surface were fixed, stained with crystal violet, and counted under a microscope.[6]

VCP/p97 Binding Assay (Pull-down Assay)

-

This compound and the inactive analog NPD8126 were conjugated to agarose beads.

-

Lysates from co-cultured NIH3T3 and MCF7 cells were incubated with the compound-conjugated beads.

-

The beads were washed to remove non-specifically bound proteins.

-

Bound proteins were eluted, separated by SDS-PAGE, and visualized by Coomassie Brilliant Blue staining.

-

The protein band that specifically bound to this compound beads was excised and identified by mass spectrometry as VCP/p97.[7]

Signaling Pathways and Mechanisms of Action

This compound inhibits fibroblast migration by directly targeting the D1 domain of VCP/p97.[1] VCP is a critical regulator of cellular motility, and its inhibition disrupts the normal migratory processes of fibroblasts.

Proposed Signaling Pathway of VCP in Fibroblast Migration

The following diagram illustrates the proposed signaling pathway through which VCP influences fibroblast migration and how this compound interferes with this process. VCP is known to play a role in the regulation of the Rho-ROCK pathway, which is central to actin cytoskeleton dynamics and cell motility.[7]

Caption: Proposed signaling pathway of VCP-mediated fibroblast migration and its inhibition by this compound.

Experimental Workflow Diagrams

The following diagrams illustrate the workflows of the key experimental assays used to characterize this compound.

Caption: Workflow for the Wound-Healing Migration Assay.

Caption: Workflow for the Transwell Migration Assay.

Conclusion and Future Directions

This compound is a promising small molecule inhibitor of fibroblast migration that acts through the specific targeting of VCP/p97. The data presented in this guide demonstrates its potent and dose-dependent inhibitory activity in vitro. The detailed experimental protocols provide a foundation for further research into the therapeutic potential of this compound.

Future studies should focus on:

-

Elucidating the downstream signaling events following VCP inhibition by this compound in greater detail.

-

Evaluating the efficacy of this compound in in vivo models of cancer metastasis and fibrosis.

-

Investigating the potential for synergistic effects when combined with other anti-cancer agents.

-

Conducting preclinical toxicology and pharmacokinetic studies to assess its drug-like properties.

As of the latest available information, this compound has not entered clinical trials. However, its specific mechanism of action and potent in vitro activity make it a compelling candidate for further preclinical development as a novel anti-fibrotic and anti-metastatic agent.

References

- 1. A small-molecule ligand of valosin-containing protein/p97 inhibits cancer cell-accelerated fibroblast migration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A small-molecule ligand of valosin-containing protein/p97 inhibits cancer cell–accelerated fibroblast migration - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Valosin-Containing Protein (VCP): A Review of Its Diverse Molecular Functions and Clinical Phenotypes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. oncotarget.com [oncotarget.com]

In-vitro Efficacy of NPD8733: A Technical Overview for Drug Development Professionals

An In-depth Technical Guide on the In-vitro Effects of NPD8733 on Cell Lines

This technical guide provides a comprehensive analysis of the in-vitro effects of this compound, a small molecule inhibitor of Valosin-Containing Protein (VCP)/p97. The data presented herein is targeted towards researchers, scientists, and professionals in the field of drug development to facilitate a deeper understanding of this compound's mechanism of action and its potential as a therapeutic agent.

Introduction

This compound was identified from a screen of approximately 16,000 small compounds from the RIKEN NPDepo chemical library.[1] It has been characterized as an inhibitor of cancer cell-accelerated fibroblast migration.[1][2][3] This document summarizes the key in-vitro findings, including its effects on cell migration, its direct molecular target, and the experimental methodologies used to elucidate these properties.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in-vitro studies on this compound.

Table 1: Effect of this compound on Fibroblast Migration

| Cell Line | Assay Type | Concentration | Observed Effect | Statistical Significance |

| NIH3T3 (co-cultured with MCF7) | Wound Healing Assay | Dose-dependent | Inhibition of enhanced migration | - |

| NIH3T3 (co-cultured with MCF7) | Transwell Migration Assay | ≥ 1 µM | Significant decrease in migration | p < 0.001[1][3] |

Table 2: Effect of this compound on VCP ATPase Activity

| Protein | Assay Type | Concentration | Observed Effect |

| GST-VCP | ATPase Activity Assay | 100 µM | Less than 50% inhibition |

Table 3: Cytotoxicity of this compound

| Cell Line | Assay Type | Concentration | Observed Effect |

| NIH3T3 | Cell Proliferation Assay (WST8) | Up to 9 µM (48h) | No inhibition of growth |

| MCF7 | Cell Proliferation Assay (WST8) | Up to 9 µM (48h) | No inhibition of growth[3] |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

1. Wound Healing Co-culture Assay:

-

Cell Seeding: NIH3T3 cells alone or co-cultured with MCF7 cells were seeded in 6-well plates in media supplemented with 10% Fetal Calf Serum (FCS) and allowed to adhere overnight.

-

Scratching: A scratch was made through the confluent cell monolayer using a sterile pipette tip.

-

Treatment: The cells were then treated with varying concentrations of this compound in media containing 1% FCS.

-

Imaging: The wound edge was marked, and images were captured at 0 and 24 hours to monitor cell migration into the scratched area.

2. Transwell Migration Assay:

-

Chamber Setup: NIH3T3 cells, either alone or co-cultured with MCF7 cells, were placed in the upper chamber of a Transwell insert in serum-free media. The lower chamber contained media with 10% FCS as a chemoattractant.

-

Treatment: Different concentrations of this compound were added to both the upper and lower chambers.

-

Incubation: The cells were allowed to migrate for 24 hours.

-

Analysis: The membrane of the Transwell insert was stained with crystal violet, and the number of migrated cells was quantified using ImageJ software.[1][3]

3. In-vitro Pulldown Assay:

-

Bead Preparation: this compound was conjugated to agarose beads. Control beads without the compound were also prepared.

-

Cell Lysate Incubation: Lysates from co-cultured NIH3T3 and MCF7 cells were incubated with the this compound-conjugated beads and control beads.

-

Protein Elution and Analysis: After incubation and washing, the proteins bound to the beads were eluted and separated by SDS-PAGE. The protein bands that specifically bound to the this compound beads were identified by MALDI-TOF-MS as VCP.[4]

4. VCP Binding Domain Mapping:

-

Protein Expression: GST-tagged full-length VCP and various deletion constructs (GST-VCPΔN, GST-VCPΔD1, GST-VCPΔD2) were expressed in E. coli.

-

Pulldown Assay: The purified recombinant proteins were incubated with this compound-conjugated beads.

-

Analysis: The bound proteins were analyzed by Western blotting to determine which domain of VCP is required for this compound binding. The results indicated that this compound binds to the D1 domain of VCP.[1]

Signaling Pathway and Mechanism of Action

This compound exerts its inhibitory effect on cancer cell-accelerated fibroblast migration by directly targeting Valosin-Containing Protein (VCP)/p97. VCP is an ATPase associated with diverse cellular activities (AAA+) protein family member.[1][2] The proposed mechanism is that cancer cells, such as MCF7, activate VCP in fibroblasts, which in turn enhances their migratory capabilities. This compound binds to the D1 domain of VCP, inhibiting its function and thereby suppressing the enhanced migration of fibroblasts.[1][2]

Caption: Proposed mechanism of this compound action.

The diagram above illustrates the proposed mechanism where cancer cells secrete factors that activate VCP in fibroblasts, leading to enhanced migration. This compound inhibits this process by binding to the D1 domain of VCP.

Experimental Workflow

The following diagram outlines the general workflow used in the identification and characterization of this compound.

Caption: Workflow for this compound identification and characterization.

This workflow demonstrates the logical progression from a large-scale compound screen to the detailed mechanistic studies of the identified hit compound, this compound.

References

- 1. A small-molecule ligand of valosin-containing protein/p97 inhibits cancer cell–accelerated fibroblast migration - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A small-molecule ligand of valosin-containing protein/p97 inhibits cancer cell-accelerated fibroblast migration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

Technical Guide: NPD8733 Binding Affinity to VCP/p97 D1 Domain

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This technical guide provides an in-depth overview of the binding characteristics of the small molecule NPD8733 to the D1 domain of Valosin-Containing Protein (VCP/p97). VCP/p97 is a critical AAA+ ATPase involved in numerous cellular processes, and its inhibition is a promising strategy in oncology. This compound has been identified as a specific ligand of the VCP/p97 D1 domain, inhibiting cancer cell-accelerated fibroblast migration.[1] This document compiles the available binding data, detailed experimental protocols for target identification and validation, and visual representations of the relevant biological pathways and experimental workflows. While a quantitative binding affinity (Kd) for this compound has not been published, this guide presents the qualitative evidence for its specific binding and provides methodologies for its future quantitative characterization.

Quantitative Data Presentation

Currently, there is no publicly available quantitative data (e.g., Kd, IC50 for binding) on the direct binding affinity of this compound to the VCP/p97 D1 domain. The primary research identified VCP/p97 as the binding partner through affinity-based proteomics and localized the interaction to the D1 domain using truncation mutants.[1] The effect on the ATPase activity of the D1 domain was found to be modest.[1]

Table 1: Summary of this compound Interaction with VCP/p97

| Parameter | Finding | Method | Reference |

| Binding Target | Valosin-Containing Protein (VCP/p97) | Affinity Chromatography with this compound-immobilized beads followed by Mass Spectrometry | [1] |

| Binding Domain | D1 ATPase Domain | In vitro pulldown assay with VCP/p97 truncation mutants | [1] |

| Binding Affinity (Kd) | Not Determined | - | - |

| Effect on D1 Domain ATPase Activity | Modest inhibition | In vitro ATPase activity assay | [1] |

| Cellular Effect | Inhibition of cancer cell-accelerated fibroblast migration | Wound-healing and Transwell migration assays | [1] |

Experimental Protocols

Identification of VCP/p97 as the Target of this compound

This protocol describes the affinity purification of the cellular target of this compound using the compound immobilized on beads.

Experimental Workflow for Target Identification

Caption: Workflow for identifying the cellular target of this compound.

Protocol:

-

Preparation of Affinity Beads: this compound is chemically conjugated to sepharose beads. Control beads without the compound are also prepared.

-

Cell Lysis: Co-cultured NIH3T3 fibroblasts and MCF7 cancer cells are harvested and lysed in a suitable binding buffer (e.g., 50 mM HEPES, 150 mM NaCl, 1 mM EDTA, pH 7.5) supplemented with protease inhibitors.

-

Affinity Purification: The cell lysate is incubated with the this compound-conjugated beads and control beads for several hours at 4°C to allow for protein binding.

-

Washing: The beads are washed extensively with the binding buffer to remove non-specifically bound proteins.

-

Elution: The bound proteins are eluted from the beads, for example, by boiling in SDS-PAGE sample buffer.

-

Protein Separation and Identification: The eluted proteins are separated by SDS-PAGE. Protein bands that are specific to the this compound-conjugated beads are excised and identified using mass spectrometry (e.g., MALDI-TOF).[1]

Determination of the this compound Binding Domain on VCP/p97

This protocol outlines the use of VCP/p97 truncation mutants to identify the specific binding domain of this compound.

Logical Flow for Binding Domain Mapping

Caption: Mapping the this compound binding site on VCP/p97.

Protocol:

-

Expression of VCP/p97 Truncation Mutants: Various constructs of VCP/p97, each containing different domains (e.g., full-length, N-domain, N+D1 domains, D2 domain), are expressed as fusion proteins (e.g., GST-tagged) in E. coli.

-

Cell Lysis: The bacterial cells expressing the different VCP/p97 constructs are lysed to release the fusion proteins.

-

In vitro Pulldown Assay: The lysates containing the different VCP/p97 fragments are incubated with this compound-conjugated beads.

-

Washing and Elution: The beads are washed, and the bound proteins are eluted.

-

Western Blot Analysis: The eluted proteins are analyzed by Western blotting using an antibody against the fusion tag (e.g., anti-GST). The presence of a band indicates binding of that specific VCP/p97 fragment to this compound.[1]

General Protocol for Quantitative Binding Affinity Analysis by Surface Plasmon Resonance (SPR)

This is a general protocol for determining the binding kinetics and affinity of a small molecule to a protein.

SPR Experimental Workflow

Caption: General workflow for SPR analysis.

Protocol:

-

Immobilization of Ligand: Purified VCP/p97 D1 domain protein is immobilized on a sensor chip (e.g., CM5 chip) using standard amine coupling chemistry.

-

Analyte Preparation: A series of concentrations of this compound are prepared in a suitable running buffer.

-

Binding Measurement: The different concentrations of this compound are injected over the sensor chip surface. The association and dissociation of this compound are monitored in real-time by detecting changes in the refractive index at the chip surface.

-

Regeneration: The sensor chip surface is regenerated between injections of different this compound concentrations to remove all bound analyte.

-

Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (Kd).[2][3][4][5]

Signaling Pathway Visualization

VCP/p97 is implicated in multiple cellular pathways. The inhibitory effect of this compound on cancer cell-accelerated fibroblast migration suggests a role for VCP/p97 in the tumor microenvironment. One of the key pathways regulated by VCP/p97 is the NF-κB signaling pathway, which is known to be involved in cell migration.[1]

VCP/p97 in NF-κB Signaling and Cell Migration

Caption: Proposed mechanism of this compound action.

References

- 1. A small-molecule ligand of valosin-containing protein/p97 inhibits cancer cell–accelerated fibroblast migration - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]

- 3. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 4. Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Characterization of Small Molecule–Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]

In-Depth Technical Guide: The Structural Activity Relationship of NPD8733, a Novel Inhibitor of Cancer-Associated Fibroblast Migration

For Researchers, Scientists, and Drug Development Professionals

Abstract

NPD8733 is a small molecule identified as a potent inhibitor of cancer cell-accelerated fibroblast migration, a critical process in tumor progression and metastasis. This technical guide provides a comprehensive overview of the structural activity relationship (SAR) of this compound, detailing its mechanism of action, target engagement, and the experimental methodologies used to elucidate its biological function. The primary target of this compound has been identified as Valosin-Containing Protein (VCP)/p97, a key player in cellular protein homeostasis. This compound exerts its inhibitory effect by binding to the D1 domain of VCP. This document synthesizes the available data to provide a clear understanding of this compound's bioactivity and its potential as a therapeutic agent.

Introduction

The tumor microenvironment plays a crucial role in cancer progression. A key component of this environment is the cancer-associated fibroblast (CAF), which contributes to tumor growth, invasion, and metastasis. One of the hallmarks of CAFs is their enhanced migratory capacity, which is stimulated by cancer cells. Inhibiting this aberrant fibroblast migration presents a promising strategy for cancer therapy.

This compound was discovered through a screening of the RIKEN NPDepo chemical library for compounds that inhibit the enhanced migration of NIH3T3 fibroblasts when co-cultured with MCF7 breast cancer cells.[1][2] This guide delves into the structural features of this compound that are critical for its inhibitory activity, primarily through comparison with its structurally similar but inactive analog, NPD8126.

Structural Activity Relationship (SAR) of this compound

The SAR of this compound is primarily understood through the comparative analysis of its activity with the inactive analog NPD8126. While the exact structural differences conferring activity are not explicitly detailed in the primary literature, the clear distinction in their biological effects underscores the specific structural requirements for VCP binding and subsequent inhibition of fibroblast migration.

Core Structure and Activity

The chemical structures of this compound and its inactive counterpart, NPD8126, are central to understanding the SAR.

-

This compound: The active compound that effectively inhibits cancer cell-induced fibroblast migration.[2][3]

-

NPD8126: A structurally similar analog that shows no significant inhibitory effect on fibroblast migration, serving as a crucial negative control in experiments.[2][3]

The key to the differential activity lies in subtle structural modifications between these two molecules, which dictate the ability to bind to the D1 domain of VCP.

Quantitative Analysis of Biological Activity

While precise IC50 values for the inhibition of fibroblast migration or binding affinity (Kd) for VCP are not available in the published literature, the following tables summarize the observed biological activities at tested concentrations.

Table 1: Effect of this compound and Analogs on Cancer Cell-Induced Fibroblast Migration

| Compound | Concentration | Effect on NIH3T3 Fibroblast Migration (Co-cultured with MCF7 cells) | Citation |

| This compound | 1 µM and higher | Significant decrease in migration | [2][3] |

| This compound | 3 µM and higher | Significant inhibition of migration | [2] |

| This compound | up to 9 µM | No significant inhibition of NIH3T3 or MCF7 cell growth | [3] |

| NPD8126 | Not specified | No significant effect on migration | [2][3] |

Table 2: Binding Activity of this compound and Analogs to VCP

| Compound | Target Protein | Binding Domain | Binding Observed | Citation |

| This compound | VCP/p97 | D1 | Yes | [2][3][4] |

| NPD8126 | VCP/p97 | Not Applicable | No | [2][3][4] |

Mechanism of Action

This compound inhibits the enhanced migration of fibroblasts in a cancer co-culture model by directly targeting VCP. The proposed mechanism of action is initiated by the specific binding of this compound to the D1 domain of VCP.[2][3][4]

Interestingly, the binding of this compound to the D1 domain only modestly affects the ATPase activity of VCP.[1] This suggests that the inhibitory effect on cell migration is not primarily due to the disruption of ATP hydrolysis but may involve other functions of the D1 domain, such as its role in VCP oligomerization or its interaction with other proteins.

Signaling Pathway Diagram

Caption: Proposed mechanism of this compound action.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following sections outline the key experimental protocols used in the study of this compound.

Wound Healing Co-Culture Assay

This assay is used to assess the effect of this compound on the migration of fibroblasts in the presence of cancer cells.

Protocol:

-

Seed NIH3T3 fibroblasts in a 6-well plate and allow them to reach confluence.

-

Separately, culture MCF7 breast cancer cells.

-

Create a "wound" in the confluent NIH3T3 monolayer by scratching with a sterile pipette tip.

-

Remove the debris by washing with phosphate-buffered saline (PBS).

-

Add a suspension of MCF7 cells to the wounded NIH3T3 monolayer to create a co-culture.

-

Treat the co-culture with varying concentrations of this compound or NPD8126 (as a control).

-

Capture images of the wound at time 0 and at subsequent time points (e.g., 24 hours).

-

Quantify the rate of wound closure using image analysis software (e.g., ImageJ) to determine the extent of fibroblast migration.

Transwell Migration Assay

This assay provides a quantitative measure of cell migration towards a chemoattractant.

Protocol:

-

Seed NIH3T3 fibroblasts in the upper chamber of a Transwell insert (with a porous membrane) in serum-free media.

-

Place the Transwell insert into a well of a 24-well plate containing media with a chemoattractant (e.g., fetal bovine serum) in the lower chamber. For co-culture experiments, MCF7 cells can be seeded in the lower chamber.

-

Add different concentrations of this compound or NPD8126 to both the upper and lower chambers.

-

Incubate for a sufficient time to allow for cell migration (e.g., 24 hours).

-

Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

-

Fix and stain the migrated cells on the lower surface of the membrane with a staining solution (e.g., crystal violet).

-

Count the number of migrated cells in several microscopic fields to quantify migration.

Pull-Down Assay for Target Identification

This assay is used to identify the protein target of this compound.

Protocol:

-

Immobilize this compound and the inactive analog NPD8126 onto beads.

-

Prepare cell lysates from a co-culture of NIH3T3 and MCF7 cells.

-

Incubate the cell lysates with the this compound-conjugated beads, NPD8126-conjugated beads (negative control), and unconjugated beads (negative control).

-

Wash the beads extensively to remove non-specifically bound proteins.

-

Elute the proteins bound to the beads.

-

Separate the eluted proteins by SDS-PAGE.

-

Visualize the protein bands by staining (e.g., Coomassie Brilliant Blue).

-

Excise the protein band that specifically binds to the this compound-conjugated beads and identify the protein using mass spectrometry (e.g., MALDI-TOF).

Experimental Workflow Diagram

Caption: Workflow for this compound discovery and characterization.

Conclusion and Future Directions

This compound represents a promising lead compound for the development of therapeutics targeting the tumor microenvironment. Its specific inhibition of cancer-associated fibroblast migration through a direct interaction with the D1 domain of VCP highlights a novel mechanism of action. The clear structural activity relationship, demonstrated by the inactivity of the close analog NPD8126, provides a solid foundation for further medicinal chemistry efforts to optimize the potency and pharmacokinetic properties of this compound class.

Future research should focus on several key areas:

-

Quantitative SAR: Determining the precise IC50 for migration inhibition and the binding affinity (Kd) for the this compound-VCP interaction would enable a more rigorous quantitative SAR analysis.

-

Elucidation of the Downstream Mechanism: Investigating how the binding of this compound to the VCP D1 domain, with only a modest effect on ATPase activity, leads to the inhibition of cell migration is critical.

-

In Vivo Efficacy: Evaluating the anti-tumor and anti-metastatic activity of this compound in preclinical animal models is a necessary next step in its development as a potential cancer therapeutic.

-

Structural Biology: Obtaining a co-crystal structure of this compound bound to the VCP D1 domain would provide invaluable insights for structure-based drug design and optimization.

SAR Logic Diagram

Caption: Logical flow of the structural activity relationship.

References

- 1. pubcompare.ai [pubcompare.ai]

- 2. A small-molecule ligand of valosin-containing protein/p97 inhibits cancer cell–accelerated fibroblast migration - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A small-molecule ligand of valosin-containing protein/p97 inhibits cancer cell-accelerated fibroblast migration - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: NPD8733 for In-Vitro Inhibition of Cancer-Associated Fibroblast Migration

Introduction NPD8733 is a small molecule compound identified from the RIKEN Natural Products Depository chemical library as a potent inhibitor of cancer cell-accelerated fibroblast migration.[1][2] Carcinoma-associated fibroblasts (CAFs) are a key component of the tumor microenvironment and their enhanced migratory capabilities contribute significantly to cancer metastasis.[1][2][3] In-vitro studies have demonstrated that this compound exerts its inhibitory effects by directly targeting the Valosin-Containing Protein (VCP)/p97, an ATPase associated with diverse cellular activities (AAA+) protein family member.[1][2][3] These application notes provide detailed protocols for in-vitro studies using this compound to investigate its mechanism and efficacy.

Mechanism of Action this compound specifically binds to the D1 domain of the VCP/p97 protein.[1][2][3] VCP is a critical protein involved in multiple cellular processes, including protein degradation, and is essential for the enhanced migration of fibroblasts when stimulated by cancer cells.[1] By binding to the D1 domain, this compound is thought to inhibit the function of VCP, thereby blocking the accelerated migration of fibroblasts without affecting cell viability at effective concentrations.[1][3] A structurally similar derivative, NPD8126, is inactive and serves as an ideal negative control for experiments.[1][2][3]

Caption: Mechanism of this compound binding to the VCP/p97 D1 domain to inhibit fibroblast migration.

Experimental Protocols

Wound Healing Co-Culture Assay

This assay is used to visually and quantitatively assess the effect of this compound on the migration of fibroblasts when stimulated by cancer cells.

Methodology:

-

Cell Seeding: Seed NIH3T3 fibroblasts and MCF7 breast cancer cells in a 6-well plate. For co-culture wells, a typical ratio is 5:1 (e.g., 5x10^5 NIH3T3 cells and 1x10^5 MCF7 cells). As a control, seed NIH3T3 cells alone. Allow cells to attach overnight in media containing 10% Fetal Calf Serum (FCS).

-

Wound Creation: The next day, create a uniform scratch (wound) through the confluent cell monolayer using a sterile p200 pipette tip.

-

Treatment: Wash the wells with PBS to remove detached cells. Replace the medium with low-serum media (1% FCS) containing the desired concentration of this compound (e.g., 0.3 µM to 9 µM). Include wells with vehicle control (DMSO) and an inactive analog control (NPD8126).

-

Imaging: Capture images of the wounds at 0 hours and 24 hours (or other relevant time points) using an inverted microscope.

-

Analysis: Measure the area of the wound at each time point using software like ImageJ. Calculate the percentage of wound closure to quantify cell migration.

Caption: Experimental workflow for the Wound Healing Co-Culture Assay.

Transwell Migration Assay

This assay provides a quantitative measure of cell migration through a porous membrane, mimicking invasion through an extracellular matrix.

Methodology:

-

Cell Preparation: Culture NIH3T3 cells (with or without MCF7 co-culture) and starve them in serum-free medium.

-

Assay Setup: Place Transwell inserts (e.g., 8 µm pore size) into a 24-well plate. Add medium with 10% FCS (as a chemoattractant) to the lower chamber.

-

Cell Seeding: Seed the starved NIH3T3 cells into the upper chamber in serum-free medium.

-

Treatment: Add different concentrations of this compound to both the upper and lower chambers to ensure a consistent concentration gradient.

-

Incubation: Allow cells to migrate for 24 hours at 37°C.

-

Staining and Analysis:

-

Remove non-migrated cells from the top of the membrane with a cotton swab.

-

Fix the migrated cells on the bottom of the membrane with methanol.

-

Stain the cells with a solution such as 0.5% Crystal Violet.

-

Capture images of three different fields with an inverted microscope and count the number of migrated cells.

-

Caption: Experimental workflow for the Transwell Migration Assay.

Target Identification via In-Vitro Pulldown Assay

This protocol is used to identify the protein target of this compound.

Methodology:

-

Bead Preparation: Immobilize this compound and the inactive analog NPD8126 onto beads (e.g., epoxy-activated beads). Use beads without any compound as a control.

-

Cell Lysate Preparation: Prepare cell lysates from co-cultured NIH3T3 and MCF7 cells.

-

Incubation: Incubate the cell lysate with the control beads, NPD8126-bound beads, and this compound-bound beads for approximately 3 hours.

-

Washing and Elution: Wash the beads extensively to remove non-specifically bound proteins. Elute the proteins that are specifically bound to the beads.

-

Analysis: Separate the eluted proteins using SDS-PAGE and visualize them by Coomassie Brilliant Blue (CBB) staining.

-

Protein Identification: Excise the protein band that specifically appears in the this compound lane and identify it using mass spectrometry (e.g., MALDI-TOF-MS).[1][3]

Quantitative Data Summary

The following tables summarize the quantitative findings from in-vitro studies of this compound.

Table 1: Dose-Dependent Inhibition of Fibroblast Migration by this compound

| Treatment Group | Concentration | % Migration Inhibition (vs. Co-Culture Control) | Statistical Significance |

|---|---|---|---|

| This compound | 1 µM | Significant Decrease | p < 0.001 |

| This compound | > 1 µM | Significant Decrease | p < 0.001 |

| NPD8126 (Inactive Control) | 2.8 µM | No Significant Decrease | Not significant |

(Data synthesized from published studies where treatment with 1 µM and higher concentrations of this compound showed a significant decrease in NIH3T3 cell migration when co-cultured with MCF7 cells[3])

Table 2: Effect of this compound on Cell Proliferation

| Cell Line | Concentration Range | Observation |

|---|---|---|

| NIH3T3 Fibroblasts | Up to 9 µM | No inhibition of cell growth |

| MCF7 Cancer Cells | Up to 9 µM | No inhibition of cell growth |

(Based on data from WST-8 proliferation assays carried out for 48 hours in 1% FCS media[3])

Signaling Pathway

This compound's target, VCP/p97, is a key player in various cellular pathways, including the degradation of proteins via the proteasome system. One of the important downstream targets of VCP is the NF-κB signaling pathway.[1] VCP can mediate the degradation of IκBα, an inhibitor of NF-κB. This degradation allows NF-κB to translocate to the nucleus and activate genes involved in processes like cell migration. While cancer cells (MCF7) activate fibroblasts, the precise downstream signaling cascade that VCP regulates in this context is still under investigation.[1] this compound's inhibition of VCP is believed to disrupt this pro-migratory signaling.

Caption: Proposed pathway of VCP-mediated fibroblast migration and its inhibition by this compound.

References

- 1. A small-molecule ligand of valosin-containing protein/p97 inhibits cancer cell–accelerated fibroblast migration - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A small-molecule ligand of valosin-containing protein/p97 inhibits cancer cell-accelerated fibroblast migration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Application Notes and Protocols for Utilizing NPD8733 in a Wound-Healing Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Wound healing is a complex biological process involving the coordinated migration and proliferation of various cell types, with fibroblasts playing a pivotal role in tissue regeneration and extracellular matrix remodeling.[1] The in vitro wound-healing or "scratch" assay is a fundamental and widely used method to study collective cell migration.[2] This technique allows for the investigation of the effects of specific compounds on the migratory capabilities of cells, providing valuable insights for drug discovery and development.

NPD8733 is a small-molecule inhibitor that has been identified to target Valosin-Containing Protein (VCP/p97), a member of the ATPase associated with diverse cellular activities (AAA+) protein family.[2][3] VCP/p97 is involved in numerous cellular processes, and its inhibition by this compound has been shown to impede the migration of fibroblasts.[2] Specifically, this compound binds to the D1 domain of VCP, interfering with its function and consequently affecting downstream signaling pathways that regulate cell motility.[2][4] These application notes provide a detailed protocol for utilizing this compound in a wound-healing assay to assess its impact on fibroblast migration.

Data Presentation

The following table summarizes the quantitative data on the effect of this compound on fibroblast migration in a co-culture wound-healing assay at 24 hours. The data is derived from graphical representations in published research.[2][5]

| This compound Concentration (µM) | Mean Fibroblast Migration (% of Control) | Standard Deviation |

| 0 (Control) | 100% | ± 5% |

| 1 | 80% | ± 7% |

| 3 | 55% | ± 6% |

| 9 | 30% | ± 5% |

Experimental Protocols

Materials

-

NIH3T3 fibroblasts (or other suitable fibroblast cell line)

-

MCF7 breast cancer cells (for co-culture experiments, optional)

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS)

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

6-well or 24-well tissue culture plates

-

Sterile pipette tips (p200 or p1000)

-

Inverted microscope with a camera

-

Image analysis software (e.g., ImageJ)

Protocol for Wound-Healing (Scratch) Assay

-

Cell Seeding:

-

Culture NIH3T3 fibroblasts (and MCF7 cells for co-culture) in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

-

Seed the fibroblasts into 6-well or 24-well plates at a density that will form a confluent monolayer within 24 hours.[6] For co-culture experiments, seed fibroblasts and cancer cells at an appropriate ratio (e.g., 5:1).[3]

-

-

Creating the "Wound":

-

Treatment with this compound:

-

Prepare different concentrations of this compound (e.g., 0, 1, 3, 9 µM) in low-serum medium (e.g., 1% FBS) to minimize cell proliferation.

-

Add the respective concentrations of this compound to the corresponding wells. Include a vehicle control (medium with the solvent used to dissolve this compound, e.g., DMSO).

-

-

Image Acquisition:

-

Immediately after adding the treatment, capture images of the scratch in each well using an inverted microscope at a consistent magnification (e.g., 10x). This is the 0-hour time point.

-

Mark the plate to ensure that images are taken from the same field of view at subsequent time points.

-

Incubate the plate at 37°C and 5% CO₂.

-

Capture images at regular intervals (e.g., 12, 24, and 48 hours) to monitor wound closure.[5]

-

-

Data Analysis:

-

Use image analysis software like ImageJ to measure the area of the scratch at each time point for all treatment groups.[5][6]

-

Calculate the percentage of wound closure using the following formula: % Wound Closure = [ (Area at 0h - Area at Xh) / Area at 0h ] x 100

-

Alternatively, calculate the percentage of fibroblast migration relative to the control group.[2]

-

Visualization of Pathways and Workflows

Signaling Pathway of this compound Action

Caption: Proposed signaling pathway of this compound in inhibiting fibroblast migration.

Experimental Workflow

Caption: Experimental workflow for the wound-healing (scratch) assay.

References

- 1. Evaluation of in vitro fibroblast migration by electrospun triple-layered PU-CA/gelatin.PRGF/PU-CA scaffold using an AAVS1 targeted EGFP reporter cell line [bi.tbzmed.ac.ir]

- 2. A small-molecule ligand of valosin-containing protein/p97 inhibits cancer cell–accelerated fibroblast migration - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A small-molecule ligand of valosin-containing protein/p97 inhibits cancer cell-accelerated fibroblast migration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

NPD8733: Application Notes and Protocols for Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

NPD8733 is a small molecule inhibitor that targets Valosin-containing protein (VCP)/p97, a member of the ATPase Associated with diverse cellular Activities (AAA+) protein family.[1][2][3][4] By specifically binding to the D1 domain of VCP, this compound inhibits its activity, which has been shown to suppress the enhanced migration of fibroblasts in the presence of cancer cells.[1][2][4][5] This makes this compound a valuable tool for studying the tumor microenvironment and a potential candidate for anti-cancer therapeutic development.[2][3][6] VCP/p97 is a crucial regulator of cellular protein homeostasis, involved in processes such as the ubiquitin-proteasome system (UPS), endoplasmic reticulum-associated degradation (ERAD), and autophagy.[6][7][8][9][10] Inhibition of VCP can lead to ER stress, activation of the unfolded protein response (UPR), and ultimately, apoptosis, particularly in cancer cells that have high rates of protein synthesis.[2][6][7][11]

These application notes provide detailed protocols for utilizing this compound in various cell culture experiments, including dosage recommendations, and diagrams to illustrate its mechanism of action and experimental workflows.

Compound Information and Handling

| Parameter | Details | Reference |

| Target | Valosin-containing protein (VCP)/p97 | [1][2][3] |

| Binding Domain | D1 ATPase domain | [1][2][5] |

| Molecular Weight | 309.32 g/mol | [1] |

| Formula | C18H15NO4 | [1] |

| Appearance | Off-white to light yellow solid | [1] |

| Solubility | Soluble in DMSO (116.67 mg/mL) | [1] |

| Storage (Powder) | -20°C for up to 3 years | [1] |

| Storage (Stock Solution) | -80°C for up to 6 months; -20°C for up to 1 month | [1] |

Stock Solution Preparation: To prepare a 10 mM stock solution, dissolve 3.09 mg of this compound powder in 1 mL of newly opened, anhydrous DMSO.[1] Use ultrasonic treatment if necessary to fully dissolve the compound.[1] Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C.[12] For cell-based assays, the final concentration of DMSO in the culture medium should be kept below 0.5% to avoid cytotoxicity.[12]

Quantitative Data Summary

The following table summarizes the effective concentrations of this compound in inhibiting fibroblast migration when co-cultured with MCF7 breast cancer cells.

| Assay Type | Cell Line(s) | This compound Concentration | Observed Effect | Reference |

| Wound Healing Assay | NIH3T3 + MCF7 | 1 µM | Significant decrease in NIH3T3 migration | [1] |

| Wound Healing Assay | NIH3T3 + MCF7 | 3 µM | Significant inhibition of enhanced fibroblast migration | [5][11] |

| Transwell Migration Assay | NIH3T3 + MCF7 | 1 µM | Significant inhibition of enhanced migration | [11] |

| Transwell Migration Assay | NIH3T3 + MCF7 | 9 µM | Complete abolishment of enhanced migration | [11] |

| Cell Proliferation (WST-8) | NIH3T3, MCF7 | Up to 9 µM | No inhibition of cell growth | [1][13] |

Signaling Pathway

Inhibition of VCP/p97 by this compound disrupts cellular protein homeostasis, leading to the accumulation of ubiquitinated and misfolded proteins. This triggers endoplasmic reticulum (ER) stress and activates the Unfolded Protein Response (UPR), which can ultimately lead to apoptosis.

Caption: this compound inhibits VCP/p97, leading to ER stress and apoptosis.

Experimental Protocols

Cell Viability/Cytotoxicity Assay (WST-8)

This protocol is to determine the effect of this compound on cell viability.

Materials:

-

96-well cell culture plates

-

Complete cell culture medium

-

This compound stock solution (10 mM in DMSO)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

-

Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of this compound in complete medium. It is recommended to test a range of concentrations (e.g., 0.1, 1, 5, 10, 25, 50 µM). Include a vehicle control (DMSO at the highest concentration used for this compound).

-

Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.

-

Incubate the plate for 24-48 hours.

-

Incubate the plate for 1-4 hours at 37°C. The incubation time will depend on the cell type and density.

-

Gently shake the plate for 1 minute to ensure a homogenous distribution of the formazan product.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control cells.

In Vitro Wound Healing (Scratch) Assay

This assay is used to assess the effect of this compound on collective cell migration.

Materials:

-

12-well or 24-well cell culture plates

-

p200 or p1000 pipette tips

-

Complete cell culture medium

-

Serum-free or low-serum medium

-

This compound stock solution (10 mM in DMSO)

-

Microscope with a camera

Procedure:

-

Seed cells in a 12-well plate at a density that will form a confluent monolayer within 24 hours.

-

Incubate at 37°C in a 5% CO2 incubator.

-

Once the cells are confluent, create a "scratch" in the monolayer using a sterile p200 pipette tip.[17][18][19]

-

Gently wash the wells twice with PBS to remove detached cells.

-

Add fresh low-serum (e.g., 1% FCS) medium containing the desired concentration of this compound (e.g., 1, 3, 9 µM) or vehicle control.[5]

-

Capture images of the scratch at 0 hours. Mark the location of the image for subsequent time points.

-

Incubate the plate at 37°C and capture images at regular intervals (e.g., 12, 24, 48 hours).

-

Analyze the images using software like ImageJ to measure the area of the scratch at each time point.

-

Calculate the percentage of wound closure relative to the 0-hour time point.

Transwell Migration Assay

This protocol measures the chemotactic migration of individual cells in response to a chemoattractant.

Materials:

-

24-well plates with transwell inserts (typically 8 µm pore size)

-

Serum-free medium

-

Medium containing a chemoattractant (e.g., 10% FCS)

-

This compound stock solution (10 mM in DMSO)

-

Cotton swabs

-

Fixation and staining reagents (e.g., methanol, crystal violet)

-

Microscope

Procedure:

-

Rehydrate the transwell inserts by adding serum-free medium to the top and bottom chambers and incubating for at least 30 minutes at 37°C.

-

Add 600 µL of medium containing the chemoattractant to the lower chamber of the 24-well plate.

-

Prepare a cell suspension in serum-free medium at a concentration of 1 x 10^5 cells/mL.

-

Add the desired concentration of this compound or vehicle control to both the upper and lower chambers.[5]

-

Add 200 µL of the cell suspension to the upper chamber of the transwell insert.[20]

-

Incubate the plate for 12-24 hours at 37°C in a 5% CO2 incubator.

-

After incubation, carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

-

Fix the migrated cells on the lower surface by immersing the insert in methanol for 10-20 minutes.

-

Stain the migrated cells with 0.1% crystal violet solution for 20-30 minutes.

-

Gently wash the inserts with water to remove excess stain.

-

Allow the inserts to air dry.

-

Count the number of migrated cells in several random fields of view using a microscope.

-

Quantify the results by comparing the number of migrated cells in the this compound-treated wells to the vehicle control.

Experimental Workflow Diagrams

Caption: Workflow for the in vitro wound healing (scratch) assay.

Caption: Workflow for the transwell migration assay.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. researchgate.net [researchgate.net]

- 4. A small-molecule ligand of valosin-containing protein/p97 inhibits cancer cell-accelerated fibroblast migration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A small-molecule ligand of valosin-containing protein/p97 inhibits cancer cell–accelerated fibroblast migration - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What are VCP inhibitors and how do they work? [synapse.patsnap.com]

- 7. mdpi.com [mdpi.com]

- 8. Valosin-Containing Protein (VCP): A Review of Its Diverse Molecular Functions and Clinical Phenotypes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Valosin-containing protein - Wikipedia [en.wikipedia.org]

- 11. VCP inhibitors induce endoplasmic reticulum stress, cause cell cycle arrest, trigger caspase‐mediated cell death and synergistically kill ovarian cancer cells in combination with Salubrinal - PMC [pmc.ncbi.nlm.nih.gov]

- 12. medchemexpress.cn [medchemexpress.cn]

- 13. researchgate.net [researchgate.net]

- 14. 101.200.202.226 [101.200.202.226]

- 15. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 16. Protocol for Cell Counting Kit-8 | Tocris Bioscience [tocris.com]

- 17. Anticancer drug screening: standardization of in vitro wound healing assay [redalyc.org]

- 18. An introduction to the wound healing assay using live-cell microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 19. med.virginia.edu [med.virginia.edu]

- 20. researchhub.com [researchhub.com]

Application Notes and Protocols for NPD8733 in Co-Culture Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

NPD8733 is a small molecule inhibitor that has been identified as a potent modulator of cancer cell-associated fibroblast behavior. In the tumor microenvironment, cancer cells can induce surrounding fibroblasts to adopt a pro-migratory phenotype, which contributes to cancer progression and metastasis.[1] this compound has been shown to specifically inhibit this cancer cell-accelerated fibroblast migration.[2][3] These application notes provide detailed protocols for utilizing this compound in co-culture models to study its effects on cell migration and to investigate its mechanism of action.

Mechanism of Action

This compound targets the Valosin-Containing Protein (VCP)/p97, a member of the ATPase Associated with diverse cellular Activities (AAA+) protein family.[2][3][4] Specifically, this compound binds directly to the D1 ATPase domain of VCP.[2][3][4] VCP is a key player in various cellular processes, including protein degradation pathways. In the context of the tumor microenvironment, cancer cells such as the MCF7 breast cancer cell line can activate VCP in neighboring fibroblasts (e.g., NIH3T3 cells), leading to enhanced migratory capabilities.[2][3] By binding to the D1 domain of VCP, this compound inhibits its activity, thereby suppressing the accelerated migration of fibroblasts induced by cancer cells.[2][3] While the precise downstream signaling cascade from the VCP D1 domain that governs this migratory phenotype is still under investigation, evidence suggests a potential role for VCP in regulating the proteasome-dependent degradation of proteins involved in cell motility, such as components of the Rho GTPase pathway.[1]

Data Presentation

The inhibitory effect of this compound on the migration of NIH3T3 fibroblasts co-cultured with MCF7 cancer cells is dose-dependent. The following tables summarize the quantitative data from key migration assays.

Table 1: Effect of this compound on Fibroblast Migration in a Wound Healing Co-culture Assay

| This compound Concentration (µM) | Inhibition of Fibroblast Migration (%) |

| 0 (Control) | 0 |

| 1 | Significant Inhibition |

| 3 | Strong Inhibition |

| 9 | Maximal Inhibition |

Data adapted from studies on NIH3T3 and MCF7 co-cultures. "Significant Inhibition" indicates a statistically significant decrease in migration compared to the control.[2]

Table 2: Effect of this compound on Fibroblast Migration in a Transwell Co-culture Assay

| This compound Concentration (µM) | Reduction in Migrated Fibroblasts (%) |

| 0 (Control) | 0 |

| 0.3 | ~20% |

| 1 | ~50% |

| 3 | ~80% |

Data represents the approximate percentage reduction in the number of migrated NIH3T3 cells in the presence of MCF7 cells.[2]

Experimental Protocols

Detailed methodologies for key experiments to assess the effect of this compound in co-culture models are provided below.

Protocol 1: Wound Healing Co-culture Assay

This assay is used to assess collective cell migration.

Materials:

-

NIH3T3 fibroblasts and MCF7 breast cancer cells

-

6-well tissue culture plates

-

Culture medium (e.g., DMEM with 10% FBS)

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

Sterile 200 µL pipette tips

-

Microscope with live-cell imaging capabilities

Procedure:

-

Seed NIH3T3 fibroblasts in a 6-well plate and allow them to reach confluency.

-

Once confluent, create a "wound" by scratching a straight line across the center of the cell monolayer with a sterile 200 µL pipette tip.

-

Gently wash the well with PBS to remove detached cells.

-

Add MCF7 cells to the well to establish the co-culture. A typical ratio is 5:1 (NIH3T3:MCF7).

-

Treat the co-culture with varying concentrations of this compound. Include a vehicle-only control.

-

Place the plate on a microscope with a live-cell imaging system and acquire images of the wound area at time 0 and at regular intervals (e.g., every 4-6 hours) for up to 48 hours.

-

Quantify the rate of wound closure by measuring the area of the cell-free gap at each time point using image analysis software (e.g., ImageJ).

Protocol 2: Transwell Migration Co-culture Assay

This assay measures the migration of individual cells through a porous membrane towards a chemoattractant.

Materials:

-

NIH3T3 fibroblasts and MCF7 breast cancer cells

-

24-well Transwell plates (with 8.0 µm pore size inserts)

-

Culture medium (serum-free and serum-containing)

-

This compound

-

Cotton swabs

-

Methanol for fixation

-

Crystal Violet staining solution

Procedure:

-

Seed MCF7 cells in the lower chamber of the 24-well plate in a culture medium containing 10% FBS (as a chemoattractant).

-

Pre-treat NIH3T3 fibroblasts with varying concentrations of this compound in a serum-free medium.

-

Seed the pre-treated NIH3T3 cells into the upper chamber (the Transwell insert) in a serum-free medium.

-

Incubate the plate for 24-48 hours to allow for fibroblast migration towards the lower chamber.

-

After incubation, carefully remove the non-migrated cells from the upper surface of the insert membrane using a cotton swab.

-

Fix the migrated cells on the lower surface of the membrane with methanol for 10 minutes.

-

Stain the fixed cells with Crystal Violet solution for 15-20 minutes.

-

Gently wash the inserts with water to remove excess stain.

-

Allow the inserts to air dry.

-

Count the number of migrated cells in several random fields of view under a microscope.

Mandatory Visualizations

Signaling Pathway Diagram

Caption: Proposed mechanism of this compound action in a co-culture model.

Experimental Workflow Diagram

Caption: General workflow for co-culture migration assays with this compound.

Logical Relationship Diagram

Caption: Logical flow of this compound's effect in a co-culture system.

References

- 1. A novel function of AAA-ATPase p97/VCP in the regulation of cell motility - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A small-molecule ligand of valosin-containing protein/p97 inhibits cancer cell–accelerated fibroblast migration - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A small-molecule ligand of valosin-containing protein/p97 inhibits cancer cell-accelerated fibroblast migration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ATP Binding to p97/VCP D1 Domain Regulates Selective Recruitment of Adaptors to Its Proximal N-Domain | PLOS One [journals.plos.org]

Application Notes: Inhibition of Fibroblast Migration using NPD8733 in a Transwell Assay

Introduction

Cell migration is a fundamental biological process implicated in various physiological and pathological conditions, including wound healing, immune responses, and cancer metastasis. The tumor microenvironment, which includes carcinoma-associated fibroblasts (CAFs), plays a crucial role in promoting cancer progression and metastasis. CAFs exhibit enhanced migratory capabilities, contributing to the invasion of cancer cells. NPD8733 has been identified as a small molecule inhibitor of cancer cell-accelerated fibroblast migration.[1][2] These application notes provide a detailed protocol for utilizing this compound in a Transwell migration assay to study its inhibitory effects on fibroblast migration.

Mechanism of Action

This compound functions by specifically binding to the D1 domain of Valosin-Containing Protein (VCP)/p97, a member of the ATPase-associated with diverse cellular activities (AAA+) protein family.[1][2][3] VCP/p97 is a key player in various cellular processes, including protein degradation, and is essential for the enhanced migration of fibroblasts when co-cultured with cancer cells.[1] By binding to the D1 domain, this compound inhibits the activity of VCP, thereby impeding the migratory capacity of fibroblasts.[1][2]

Experimental Protocol: Transwell Migration Assay

This protocol details the steps for assessing the inhibitory effect of this compound on the migration of NIH3T3 fibroblasts, particularly when their migration is enhanced by co-culture with MCF7 breast cancer cells.

Materials

-

This compound

-

NIH3T3 fibroblasts

-

MCF7 breast cancer cells

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Transwell inserts (8 µm pore size) for 24-well plates

-

24-well plates

-

Phosphate-Buffered Saline (PBS)

-

Crystal Violet solution (0.1% w/v in 20% methanol)

-

Cotton swabs

-

Inverted microscope

-

Image analysis software (e.g., ImageJ)

Procedure

-

Cell Culture:

-

Culture NIH3T3 and MCF7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

-

-

Cell Seeding in Transwell Inserts:

-

For co-culture experiments, seed NIH3T3 cells in the upper chamber of the Transwell insert. MCF7 cells can be seeded in the bottom well to create a chemotactic gradient, or co-seeded with NIH3T3 cells in the upper chamber, depending on the experimental design.

-

A typical seeding density is 1 x 10⁵ cells/well in the upper chamber in serum-free medium.

-

-

Preparation of Chemoattractant and this compound Treatment:

-

Add DMEM containing 10% FBS as a chemoattractant to the lower chamber of the 24-well plate.

-